molecular formula C19H12Cl2O2 B11985769 1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one

1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one

Cat. No.: B11985769
M. Wt: 343.2 g/mol
InChI Key: LHMBYJNRLZGLDW-PKNBQFBNSA-N
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Description

1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetyl-5-(2-chlorophenyl)furan in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydrochalcones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with cellular signaling pathways, resulting in its observed antimicrobial or anticancer activities.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: Other chalcones with different substituents on the phenyl rings, such as 1-(4-methoxyphenyl)-3-(5-(2-methoxyphenyl)-2-furyl)-2-propen-1-one.

    Uniqueness: The presence of both chlorophenyl and furyl groups in the structure of this compound imparts unique chemical and biological properties, distinguishing it from other chalcones.

Properties

Molecular Formula

C19H12Cl2O2

Molecular Weight

343.2 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C19H12Cl2O2/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(23-15)16-3-1-2-4-17(16)21/h1-12H/b11-9+

InChI Key

LHMBYJNRLZGLDW-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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